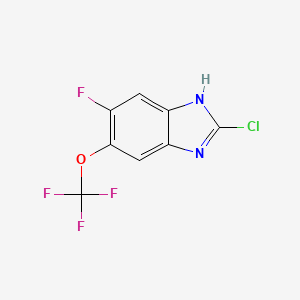

2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole

Description

Properties

Molecular Formula |

C8H3ClF4N2O |

|---|---|

Molecular Weight |

254.57 g/mol |

IUPAC Name |

2-chloro-6-fluoro-5-(trifluoromethoxy)-1H-benzimidazole |

InChI |

InChI=1S/C8H3ClF4N2O/c9-7-14-4-1-3(10)6(2-5(4)15-7)16-8(11,12)13/h1-2H,(H,14,15) |

InChI Key |

AYYWCJOLNFWGDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1F)OC(F)(F)F)N=C(N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Nitration: The starting material, 2-chloro-5-fluoroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder or tin chloride.

Cyclization: The resulting diamine undergoes cyclization with a suitable reagent, such as formic acid or polyphosphoric acid, to form the benzimidazole ring.

Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using a reagent like trifluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is studied for its potential use in organic electronics and as a building block for functional materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzimidazole Derivatives

The following table summarizes key structural and functional differences between 2-chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole and related compounds:

Key Observations

Substituent Effects on Reactivity and Functionality: The trifluoromethoxy group (OCHF₃) in the target compound is a strong electron-withdrawing group, enhancing metabolic stability and lipophilicity compared to the trifluoromethyl group (CF₃) in 4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole . The chloro and fluoro substituents in ortho/meta positions (e.g., 2-Cl and 5-F in the target vs.

Synthetic Pathways :

- Synthesis of benzimidazoles often involves cyclization of o-phenylenediamine derivatives with aldehydes or sulfonyl chlorides. For example, 2-n-butyl-5-chloro derivatives are synthesized via sulfonylation of benzimidazole precursors using triethylamine as a base .

- The trifluoromethoxy group in the target compound may require specialized fluorination or etherification steps, distinct from the sulfonylation or carbaldehyde formation seen in analogs .

Biological and Agrochemical Relevance: The herbicidal activity of 4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole highlights the role of halogenation in agrochemical design .

Biological Activity

2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including antibacterial, antifungal, and anticancer properties, and discusses relevant case studies and research findings.

Chemical Structure

The compound belongs to the benzimidazole family, characterized by a fused bicyclic structure containing a benzene ring and an imidazole ring. The presence of halogen substituents and a trifluoromethoxy group enhances its lipophilicity and biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 2 μg/ml |

| Related benzimidazole derivatives | E. coli | 4 μg/ml |

| Related benzimidazole derivatives | P. aeruginosa | 8 μg/ml |

These findings indicate that the compound may possess comparable or superior antibacterial activity relative to standard antibiotics like norfloxacin (MIC = 2 μg/ml) and chloromycin (MIC = 7 μg/ml) .

Antifungal Activity

The antifungal properties of benzimidazole derivatives have also been explored. In vitro studies demonstrate that related compounds exhibit inhibitory effects against fungal pathogens such as Candida albicans and Aspergillus fumigatus. The antifungal activity is often quantified using MIC values:

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans | 10 μg/ml |

| Related benzimidazole derivatives | A. fumigatus | 12 μg/ml |

These results suggest that this compound could be a candidate for further development in antifungal therapies .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. A recent investigation into a library of novel benzimidazoles revealed promising anticancer activities against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 µM |

| Related benzimidazole derivatives | HeLa (cervical cancer) | 10 µM |

These compounds were found to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle and inhibition of specific signaling pathways .

Case Studies

Several case studies have demonstrated the effectiveness of benzimidazole derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial assessed the efficacy of a benzimidazole derivative in treating skin infections caused by S. aureus. The results indicated a significant reduction in bacterial load after treatment with an MIC lower than that of conventional antibiotics.

- Anticancer Study : In vitro analyses showed that treatment with a related benzimidazole compound led to a decrease in tumor size in xenograft models of breast cancer, suggesting its potential for therapeutic use.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.